6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Overview
Description
The compound “6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Scientific Research Applications
Crystallographic Studies
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one and its derivatives have been studied for their crystal structures and polymorphism. For instance, a study by Glidewell et al. (2003) explored benzylation and nitrosation of similar compounds, revealing different polymorphic forms and their molecular interactions, such as hydrogen bonding and pi-pi interactions (Glidewell, Low, Marchal, & Quesada, 2003).
Antitumor and Antimicrobial Agents
Research by Gangjee et al. (2009) involved synthesizing analogues of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds exhibited notable antitumor activity, showing their potential in cancer treatment (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Synthesis of Nucleosides
Misra et al. (1990) synthesized derivatives of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, which are significant in the study of nucleosides, contributing to the understanding of nucleic acids and potentially therapeutic applications (Misra, Jain, Avasthi, & Bhakuni, 1990).
Tautomerism and Hydrogen Bonding
The study of tautomerism and hydrogen bonding in derivatives of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one has been a subject of interest, as in the work of Gerhardt, Tutughamiarso, and Bolte (2011). Understanding these molecular properties is crucial in the design of pharmaceuticals and understanding biological processes (Gerhardt, Tutughamiarso, & Bolte, 2011).
Pharmaceutical and Biochemical Applications
Compounds like 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one have been used in the synthesis of various pharmaceutical and biochemical compounds. For example, the research by Prajapati and Thakur (2005) contributed to the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives, which could have applications in drug development (Prajapati & Thakur, 2005).
Herbicidal Activity
Research into the herbicidal properties of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, has been conducted. Luo et al. (2017) synthesized a series of such compounds and evaluated their effectiveness against certain plants, indicating potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Safety And Hazards
properties
IUPAC Name |
4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVQDSUVDFVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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